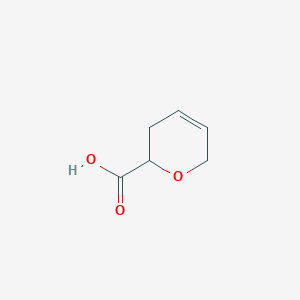
2-(Hydroxymethyl)-3-methylbutanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aroma Compounds in Beverages
Gracia-Moreno et al. (2015) developed a method for determining various hydroxy acids, including 2-(Hydroxymethyl)-3-methylbutanoic acid, in alcoholic beverages. Their research highlighted the significant sensory effects these compounds can have, particularly in wines and beers, where they contribute to aroma profiles (Gracia-Moreno, Lopez, & Ferreira, 2015).
Oxidation Kinetics
Signorella et al. (1992) examined the oxidation of this compound by chromium(VI), revealing insights into the chemical kinetics and mechanisms of oxidation processes. This study has implications for understanding the reactivity and stability of this compound in various chemical environments (Signorella, García, & Sala, 1992).
Wine Chemistry
Gammacurta et al. (2018) investigated ethyl 2-hydroxy-3-methylbutanoate in wines, a derivative of this compound. Their study focused on the chemical and sensory characteristics of this ester in wine, contributing to the broader understanding of wine flavor chemistry and the role of such compounds in sensory perception (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Potential Biodegradable Materials
Tsuji and Hayakawa (2014) explored the formation of hetero-stereocomplexes between various poly(2-hydroxyalkanoic acids), including derivatives of this compound. This research contributes to the development of new biodegradable materials, offering potential applications in sustainable plastics and polymers (Tsuji & Hayakawa, 2014).
Enantiomeric Analysis in Wine
Lytra et al. (2017) developed a method for the quantitative determination and enantiomeric separation of substituted acids, including this compound, in wine. Their work provides valuable insights into the aging process of wine and the evolution of its chemical composition over time (Lytra, Franc, Cameleyre, & Barbe, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(hydroxymethyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3-7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOZUQIVRRPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



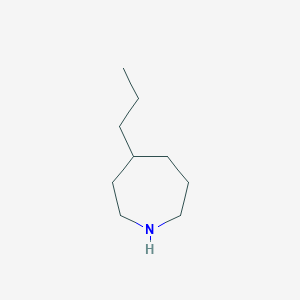



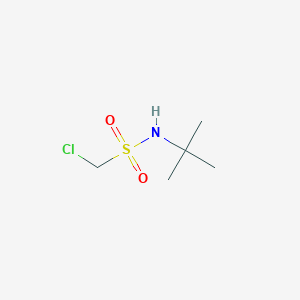


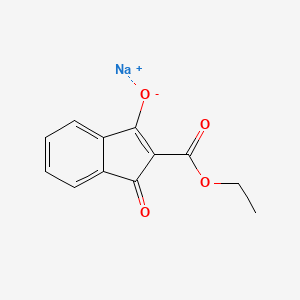
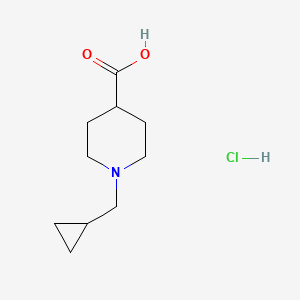
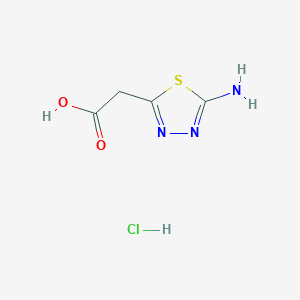
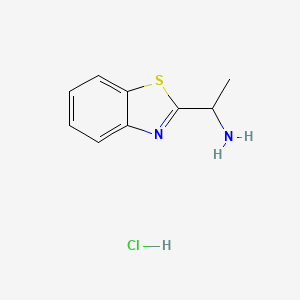
![Spiro[2.4]hept-4-en-6-one](/img/structure/B3375947.png)
![3-Hydroxy-2-[(2-methylcyclopropyl)formamido]butanoic acid](/img/structure/B3375951.png)
